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Compound of Interest

Compound Name: Allyl pentafluorophenyl ether

CAS No.: 33104-02-8

Cat. No.: B1596932

Get Quote

Part 1: Executive Summary
Allyl Pentafluorophenyl Ether (APPE) (CAS: 33104-02-8) is a specialized fluorinated building

block that bridges the gap between perfluorinated aromatic chemistry and "click" reactive

aliphatic systems. Unlike standard allyl phenyl ethers, the electron-deficient pentafluorophenyl

(PFP) ring confers unique electronic properties, making the allyl group highly susceptible to

radical addition while simultaneously activating the aromatic ring for nucleophilic aromatic

substitution (

).

This guide provides a rigorous analysis of APPE’s physical properties, synthesis protocols, and

dual-mode reactivity, designed to support researchers in high-precision polymer synthesis and

medicinal chemistry.

Part 2: Physicochemical Profile
The following data represents the core physical constants for high-purity (>97%) Allyl
Pentafluorophenyl Ether. These values are critical for process design, particularly in
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distillation and solvent selection.

Table 1: Physical Properties of Allyl Pentafluorophenyl Ether

Property Value Conditions / Notes

Molecular Formula

Molecular Weight 224.13 g/mol

Physical State Clear, colorless liquid @ 20°C

Boiling Point 59°C
@ 12 mmHg (Vacuum

distillation required)

Density 1.378 g/cm³ @ 25°C

Refractive Index (

)
1.428 @ 20°C

Flash Point 75.6°C Closed Cup

Solubility
Soluble in DCM, THF, Acetone,

Ether
Insoluble in water

Vapor Pressure ~0.5 mmHg @ 25°C (Estimated)

Critical Insight: The high density (1.378 g/cm³) relative to non-fluorinated analogs (e.g., allyl

phenyl ether, d ~0.98 g/cm³) allows for easy phase separation in aqueous workups, where

APPE will form the bottom layer.

Part 3: Structural Analysis & Electronic Effects
The reactivity of APPE is dictated by the push-pull electronic relationship between the ether

oxygen and the perfluorinated ring.
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Perfluoro Effect: The five fluorine atoms exert a strong inductive electron-withdrawing effect

(-I), significantly lowering the electron density of the aromatic ring. This deactivates the ring

towards electrophilic substitution but highly activates the para-position for nucleophilic attack.

Ether Linkage: The oxygen atom donates electron density into the ring via resonance (+M),

but this is largely overwhelmed by the fluorine atoms. However, the oxygen remains

sufficiently nucleophilic to stabilize the allyl cation during potential cleavage events.

Allyl Terminus: The terminal alkene is electronically isolated from the ring's strong

withdrawing effects, maintaining its reactivity towards radical species (e.g., thiyl radicals).

Part 4: Synthesis & Purification Protocol
The synthesis of APPE follows a modified Williamson ether synthesis. Due to the high acidity of

pentafluorophenol (

~5.5) compared to phenol (

~10), weaker bases and milder conditions can be employed to minimize side reactions.

Experimental Workflow
Reagents:

Pentafluorophenol (1.0 eq)[1]

Allyl Bromide (1.2 eq)

Potassium Carbonate (

, 1.5 eq, anhydrous)

Acetone (Solvent, 0.5 M concentration)

Step-by-Step Protocol:

Activation: Charge a flame-dried round-bottom flask with Pentafluorophenol and anhydrous

Acetone. Add

in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
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Alkylation: Add Allyl Bromide dropwise via a pressure-equalizing addition funnel over 20

minutes. The reaction is exothermic; ensure temperature does not exceed 40°C.

Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 4–6 hours. Monitor conversion via

TLC (Hexane:EtOAc 9:1) or GC-MS.

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess

). Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to

remove unreacted phenol) followed by Brine. Dry over

.

Distillation: Purify the crude oil via vacuum distillation (59°C @ 12 mmHg) to obtain the

product as a clear liquid.

Visualization of Synthesis Logic:

Pentafluorophenol
(pKa ~5.5)

K2CO3 / Acetone
(Deprotonation) Phenoxide Anion

Reflux 60°C
4-6 Hours

Allyl Bromide
(Electrophile)

Filter Salts
Wash 1M NaOH

Allyl Pentafluorophenyl Ether
(Distill @ 59°C/12mmHg)

Click to download full resolution via product page

Figure 1: Williamson ether synthesis pathway optimized for perfluorinated phenols.

Part 5: Reactivity & Applications
APPE exhibits "Dual-Mode Reactivity," allowing it to serve as an orthogonal linker in complex

molecule synthesis.

Thiol-Ene "Click" Chemistry (Radical Pathway)
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The allyl group undergoes rapid, anti-Markovnikov addition with thiols under UV light or radical

initiation (AIBN). This is the primary application for creating fluorinated surface coatings or

modifying cysteine residues in peptides.

Mechanism: Thiyl radical attacks the terminal carbon of the allyl group.

Advantage: High yield, solvent-free potential, insensitive to oxygen/water.

Nucleophilic Aromatic Substitution ( ) (Ionic Pathway)
The para-fluorine atom is highly labile due to the cumulative electron-withdrawing effect of the

other four fluorines and the oxygen.

Mechanism: Nucleophiles (amines, thiols) attack the C-4 position, displacing fluoride.

Application: Site-specific attachment of the APPE motif to polymers or surfaces that contain

nucleophilic groups.

Reactivity Diagram:

Pathway A: Radical Thiol-Ene Click Pathway B: Nucleophilic Aromatic Substitution (SnAr)

Allyl Pentafluorophenyl Ether
(Core Scaffold)

R-SH + Photoinitiator Nucleophile (Nu-)
(e.g., Primary Amine)

Thioether Adduct
(Anti-Markovnikov)

Para-Substituted Ether
(4-Nu-C6F4-O-Allyl)

Click to download full resolution via product page

Figure 2: Orthogonal reactivity pathways: Radical addition to the allyl tail vs. SnAr substitution

on the aromatic head.
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Part 6: Safety & Handling
Hazards: APPE is an organic fluoride. While the C-F bond is stable, combustion can release

HF. The compound is likely a skin irritant and should be treated as a potential sensitizer.

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. The allyl group is stable, but long-term exposure to air may induce slow
peroxidation.

Spill Cleanup: Absorb with sand or vermiculite. Do not use water to wash down drains due to

potential aquatic toxicity of fluorinated aromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1596932/docs#physical-properties-of-allyl-
pentafluorophenyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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